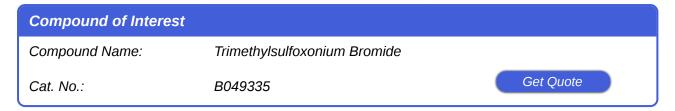


An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsulfoxonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **trimethylsulfoxonium bromide**, a versatile reagent in organic synthesis. The document details established synthetic protocols, presents key physicochemical and characterization data in a structured format, and visualizes the underlying chemical processes and workflows.

Introduction

Trimethylsulfoxonium bromide, with the chemical formula C₃H₉BrOS, is a sulfoxonium salt that serves as a valuable precursor in various chemical transformations.[1][2] It is widely recognized for its role in the generation of dimethylsulfoxonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and other valuable organic motifs.[3] This guide consolidates the essential technical information required for the preparation and validation of this important synthetic intermediate.

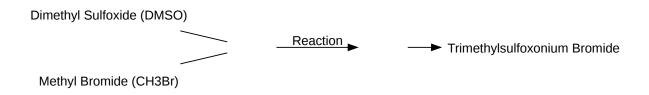
Synthesis of Trimethylsulfoxonium Bromide

The primary route for the synthesis of **trimethylsulfoxonium bromide** involves the reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[4] Several variations of this method have been developed to optimize yield, safety, and reaction time.



General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the sulfur atom in dimethyl sulfoxide on the electrophilic methyl group of methyl bromide.



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Synthesis of Trimethylsulfoxonium Bromide from DMSO and Methyl Bromide.

Experimental Protocols

Several protocols for the synthesis of **trimethylsulfoxonium bromide** have been reported, with variations in reaction conditions such as temperature, pressure, and the use of additives to mitigate hazardous side reactions.

Protocol 1: Synthesis at Room Temperature (Atmospheric Pressure)

This method involves a long reaction time but avoids the need for specialized high-pressure equipment.

- Procedure: In a well-ventilated fume hood, combine dimethyl sulfoxide and trimethyl orthoformate (as a scavenger) in a suitable reaction vessel.[5] Slowly add methyl bromide to the stirred mixture.[5] The vessel is then sealed and connected to a gas trap containing dimethyl sulfoxide to capture any escaping methyl bromide.[5] The reaction mixture is left to stir at room temperature for approximately 28 days.[5] The resulting crystalline product is collected by filtration, washed with isopropanol, and dried in an oven at 100°C for 18 hours.
 [5]
- Yield: Approximately 55% (crude).[5]

Protocol 2: Synthesis under Pressure



This protocol significantly reduces the reaction time by employing elevated temperature and pressure.

- Procedure: A 2-liter glass pressure vessel is charged with dimethyl sulfoxide and trimethyl orthoformate.[6] Methyl bromide is then introduced with adequate ventilation while stirring.[6] The vessel is sealed and heated to 65°C for 55 hours in a glycol bath, with the temperature monitored and controlled.[6] After cooling to room temperature, the vessel is vented. The crystalline product is collected by filtration, washed with benzene, and dried in a vacuum oven at 50°C for two hours.[6]
- Yield: Approximately 80%.[6]

Protocol 3: Synthesis with Continuous Addition of Methyl Bromide

This method improves safety and control over the exothermic reaction by the continuous or intermittent addition of methyl bromide.

- Procedure: A mixture of dimethyl sulfoxide and a stabilizing agent (e.g., trimethyl orthoformate) is heated to 50-75°C. Methyl bromide is then added intermittently or continuously under atmospheric pressure, maintaining the reaction temperature. The final molar ratio of methyl bromide to dimethyl sulfoxide is typically between 0.40:1 and 0.70:1. After the addition is complete, the mixture is stirred at 50-75°C for an additional 3 to 18 hours.
- Yield: High yields are reported with improved safety.

Synthesis Data Summary



Parameter	Protocol 1 (Room Temp)	Protocol 2 (Pressure)	Protocol 3 (Continuous Addition)
Temperature	Room Temperature	65°C[6]	50-75°C
Pressure	Atmospheric	> 1 atm	Atmospheric
Reaction Time	~28 days[5]	55 hours[6]	3-18 hours (post-addition)
Scavenger	Trimethyl orthoformate[5]	Trimethyl orthoformate[6]	Trimethyl orthoformate or other stabilizing agents
Crude Yield	~55%[5]	~80%[6]	High
Purification	Isopropanol wash[5]	Benzene wash[6]	Varies
Final Yield	Not specified	~90% after purification[5]	Not specified

Characterization of Trimethylsulfoxonium Bromide

The identity and purity of synthesized **trimethylsulfoxonium bromide** are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physicochemical Properties

Trimethylsulfoxonium bromide is a white to off-white crystalline solid.[7] It is soluble in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and is hygroscopic in nature.[1][7]



Property	Value	Source
Molecular Formula	C₃H∍BrOS	[2]
Molecular Weight	173.07 g/mol	[2]
Appearance	White to off-white crystalline powder	[7]
Melting Point	188-191°C	[8]
195-198°C (decomposes)	[7]	
Density	1.76 g/cm³ (estimated)	[7]
Solubility	Soluble in water, DMF, DMSO	[7]

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of **trimethylsulfoxonium bromide**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of the trimethylsulfoxonium cation, with three equivalent methyl groups, a single proton resonance and a single carbon resonance are expected in the ¹H and ¹³C NMR spectra, respectively.

- ¹H NMR: While specific experimental data for trimethylsulfoxonium bromide is not readily available in the searched literature, the analogous trimethylsulfonium bromide shows a singlet at approximately δ 2.9 ppm in DMSO-d₆. A similar chemical shift is expected for trimethylsulfoxonium bromide.
- 13C NMR: Similarly, a single resonance is anticipated in the 13C NMR spectrum.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **trimethylsulfoxonium bromide** is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A key feature



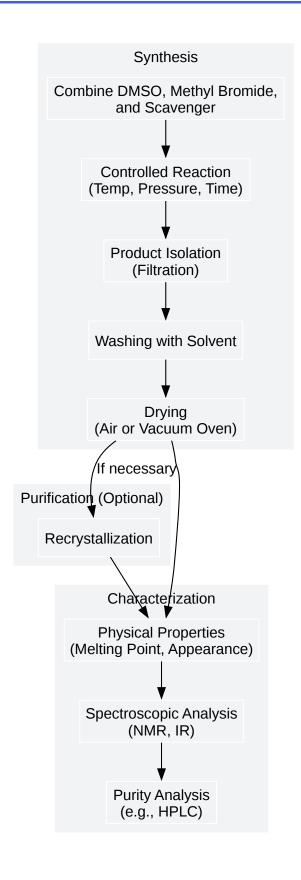
is the strong S=O stretching vibration.

Functional Group	Expected Absorption Range (cm ⁻¹)
S=O Stretch	1050–1100
C-H Stretch (methyl)	2900-3000
C-H Bend (methyl)	1350-1470

Experimental Workflow and Logic

The overall process of synthesizing and characterizing **trimethylsulfoxonium bromide** follows a logical progression from reaction setup to final product validation.





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General workflow for the synthesis and characterization of trimethylsulfoxonium bromide.



Conclusion

This technical guide has outlined the key methodologies for the synthesis of **trimethylsulfoxonium bromide** and the analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and validation of this important synthetic building block. Adherence to appropriate safety precautions is paramount when handling the reagents and performing the synthetic procedures described herein.

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